{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and an amine group
Properties
Molecular Formula |
C10H13ClF3NO |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(15-2)5-9(7)10(11,12)13;/h3-5,14H,6H2,1-2H3;1H |
InChI Key |
BOFHSHZWNSFSIK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple stepsThis can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile . The final step involves the formation of the amine hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as methanol or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a difluoromethyl derivative.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability . The methoxy group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
2-(Trifluoromethyl)phenylboronic acid: Utilized in Suzuki coupling reactions.
Uniqueness
{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a methoxy group, which confer distinct chemical properties.
Biological Activity
{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, often referred to as compound 1, is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxy group. These functional groups enhance its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C10H13ClF3NO |
| Molecular Weight | 255.66 g/mol |
| IUPAC Name | 1-[4-methoxy-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
| InChI Key | BOFHSHZWNSFSIK-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=C(C=C(C=C1)OC)C(F)(F)F.Cl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may increase its binding affinity to biological targets.
Potential Mechanisms
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating various diseases.
- Receptor Interaction : Its structure suggests possible interactions with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, a study reported that related trifluoromethyl-containing compounds exhibited significant antiproliferative effects against pancreatic cancer cell lines with IC values in the low micromolar range .
Case Studies
-
Case Study on Structural Variants :
- A variant of this compound was synthesized and tested for anticancer activity. The results indicated that modifications in the trifluoromethyl position significantly affected the compound's potency against cancer cell lines .
- The study utilized techniques such as NMR spectroscopy and DFT calculations to confirm the structural integrity and electronic properties of the synthesized compounds.
- Mechanistic Studies :
Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | Used in synthetic applications | Contains trifluoromethyl group |
| 2-(Trifluoromethyl)phenylboronic acid | Utilized in Suzuki coupling reactions | Similar trifluoromethyl presence |
Uniqueness : The presence of both a methoxy and a trifluoromethyl group in this compound provides distinct chemical properties compared to similar compounds, potentially enhancing its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
